Unique 8-Cl/6-F/2-NH₂ Substitution Triad
Among commercially available 4-hydroxyquinoline-3-carbonitrile building blocks, 2-amino-8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile is the only catalogued compound that simultaneously incorporates a 2-amino group, an 8-chloro substituent, and a 6-fluoro substituent on the quinoline core . The closest catalogued analog, 2-amino-5-chloro-4-hydroxyquinoline-3-carbonitrile (CAS 2060051-65-0), bears chlorine at position 5 and lacks the 6-fluoro group, while 8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile (CAS 61338-38-3) lacks the 2-amino group entirely . This substitution pattern is non-redundant across major screening compound vendors.
| Evidence Dimension | Substitution pattern uniqueness (2-NH₂ + 8-Cl + 6-F co-occurrence) |
|---|---|
| Target Compound Data | 2-NH₂, 8-Cl, 6-F (all three present) |
| Comparator Or Baseline | Closest analog 1: 2-amino-5-chloro-4-hydroxyquinoline-3-carbonitrile (2-NH₂, 5-Cl, no F); Closest analog 2: 8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile (8-Cl, 6-F, no 2-NH₂) |
| Quantified Difference | 3 functional-group substitutions vs. 2 in each closest analog; regioisomeric chlorine position (8 vs. 5) |
| Conditions | Vendor catalog cross-referencing (Leyan, AKSci, ChemSrc) |
Why This Matters
This substitution triad is unavailable in any single competing building block, making this compound the only commercial entry point for SAR exploration of 2-amino/8-chloro/6-fluoro co-localization effects on kinase binding or antimicrobial activity.
